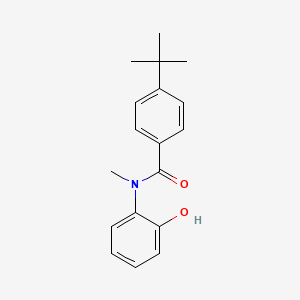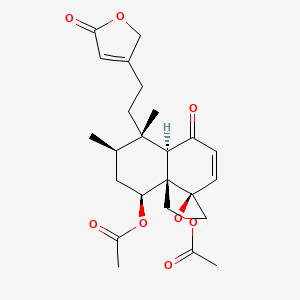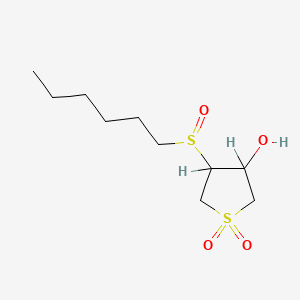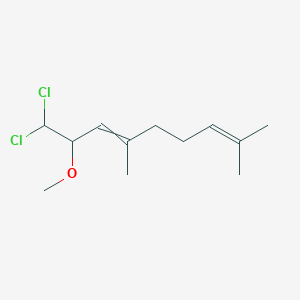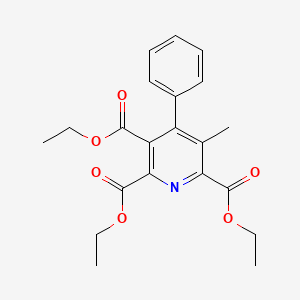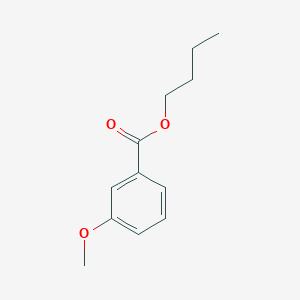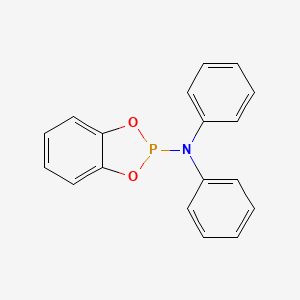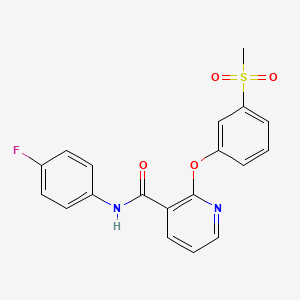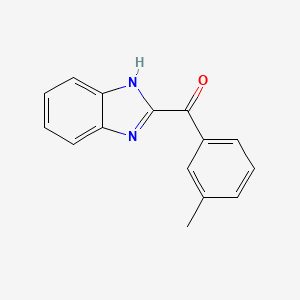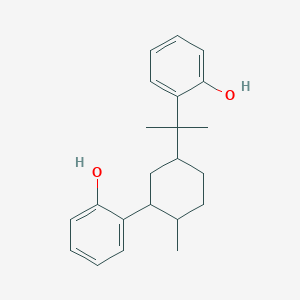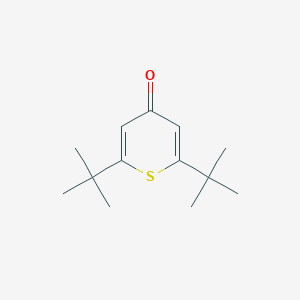
4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- is a sulfur-containing heterocyclic compound It is a derivative of thiopyran, characterized by the presence of two tert-butyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thiopyran-4-one derivatives typically involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediates formed are then hydrolyzed and decarboxylated by heating in sulfuric acid . Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials such as 3,3’-thiodipropionic acid and methyl acrylate, followed by the aforementioned synthetic routes .
Chemical Reactions Analysis
Types of Reactions: 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or thioethers.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of stable free nitroxyl radicals and photosensitive semiconductors.
Biology: Some derivatives exhibit antitumor, antibacterial, antiparasitic, and antifungal activities.
Industry: Utilized in the preparation of synthetic juvenile hormones, pheromones, and electrochromic materials.
Mechanism of Action
The mechanism of action of 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit enzymes like phosphodiesterase and β-secretase BACE1 by binding to their active sites, thereby blocking their activity . The exact molecular pathways depend on the specific derivative and its target.
Comparison with Similar Compounds
- 2,6-Diphenyl-4H-thiopyran-4-one
- 2,6-Dimethyl-4H-thiopyran-4-one
- Tetrahydro-4H-thiopyran-4-one
Comparison: 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- is unique due to the presence of bulky tert-butyl groups, which can influence its reactivity and steric properties. Compared to 2,6-diphenyl-4H-thiopyran-4-one, it may exhibit different electronic effects due to the electron-donating nature of the tert-butyl groups
Properties
CAS No. |
76874-66-3 |
|---|---|
Molecular Formula |
C13H20OS |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
2,6-ditert-butylthiopyran-4-one |
InChI |
InChI=1S/C13H20OS/c1-12(2,3)10-7-9(14)8-11(15-10)13(4,5)6/h7-8H,1-6H3 |
InChI Key |
WHSBOSUZWSOOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=C(S1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


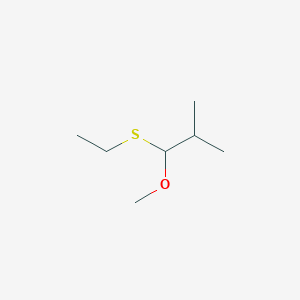
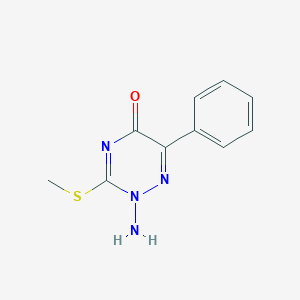
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
